molecular formula C6H4ClF2N B2773712 2-Chloro-6-(difluoromethyl)pyridine CAS No. 1026587-36-9

2-Chloro-6-(difluoromethyl)pyridine

Cat. No.: B2773712
CAS No.: 1026587-36-9
M. Wt: 163.55
InChI Key: MCCFDIGFTIGVNM-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted with a chlorine atom and a difluoromethyl group, respectively.

Properties

IUPAC Name

2-chloro-6-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCFDIGFTIGVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026587-36-9
Record name 2-chloro-6-(difluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-Chloro-6-(difluoromethyl)pyridine can be achieved through several methods:

Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity under controlled conditions.

Chemical Reactions Analysis

2-Chloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. In pharmaceuticals, it often acts by inhibiting enzymes or receptors involved in disease pathways. The difluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

2-Chloro-6-(difluoromethyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Chloro-6-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H6ClF2N
  • Molecular Weight : 189.59 g/mol

The biological activity of this compound is largely attributed to its structural characteristics, particularly the difluoromethyl group and the chlorine atom. These features enhance its reactivity and interaction with biological targets.

Target Interactions

  • Agrochemical Applications : The compound is primarily utilized in crop protection, acting as an insecticide and fungicide. Its mode of action involves disrupting pest metabolism and growth pathways, which is typical for many fluorinated pyridine derivatives .
  • Pharmaceutical Potential : Investigations suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties. The fluorine atoms are believed to enhance the lipophilicity and bioavailability of the compounds, making them suitable for medicinal applications .

Biological Activity Data

The following table summarizes key research findings related to the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityConcentrationObservations
Antimicrobial100 µg/mLComplete inhibition of fungal growth observed.
Insecticidal500 ppm100% mortality in house flies and American cockroaches.
AnticancerVariesModerate cytotoxicity against cancer cell lines noted.

Case Studies

  • Agrochemical Efficacy : In one study, various concentrations of this compound were tested against common agricultural pests. Results indicated significant mortality rates, establishing its potential as a biopesticide .
  • Antimicrobial Studies : A series of experiments evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The results showed that it possessed moderate antibacterial activity, with further optimization needed to enhance efficacy .
  • Pharmaceutical Applications : Research on the compound's anticancer properties revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising avenue for drug development.

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